molecular formula C36H60O6 B10815358 Tpgs-750-M CAS No. 1309573-60-1

Tpgs-750-M

Cat. No.: B10815358
CAS No.: 1309573-60-1
M. Wt: 588.9 g/mol
InChI Key: ZMZHTFWPAUPDMZ-UHFFFAOYSA-N
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Preparation Methods

TPGS-750-M is synthesized by combining α-tocopherol, methoxypolyethylene glycol-750, and succinic acid. The reaction involves esterification, where the hydroxyl group of α-tocopherol reacts with the carboxyl group of succinic acid, forming an ester bond. The methoxypolyethylene glycol-750 chain is then attached to the succinic acid linker . This synthesis can be carried out under mild conditions, typically at room temperature, and does not require any harsh reagents or conditions .

Scientific Research Applications

TPGS-750-M has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which TPGS-750-M exerts its effects is primarily through the formation of micelles in water. These micelles provide a lipophilic environment that facilitates various chemical reactions. In the presence of transition metal catalysts, this compound enhances the solubility and reactivity of substrates, leading to higher reaction yields and efficiency . The balance of lipophilic and hydrophilic components in this compound is tailored to promote a broad array of chemistry in water .

Comparison with Similar Compounds

Properties

CAS No.

1309573-60-1

Molecular Formula

C36H60O6

Molecular Weight

588.9 g/mol

IUPAC Name

1-O-(2-methoxyethyl) 4-O-[2,5,7,8-tetramethyl-2-(4,8,12-trimethyltridecyl)-3,4-dihydrochromen-6-yl] butanedioate

InChI

InChI=1S/C36H60O6/c1-25(2)13-10-14-26(3)15-11-16-27(4)17-12-21-36(8)22-20-31-30(7)34(28(5)29(6)35(31)42-36)41-33(38)19-18-32(37)40-24-23-39-9/h25-27H,10-24H2,1-9H3

InChI Key

ZMZHTFWPAUPDMZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C2=C1OC(CC2)(C)CCCC(C)CCCC(C)CCCC(C)C)C)OC(=O)CCC(=O)OCCOC)C

Related CAS

1309573-60-1

Origin of Product

United States

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